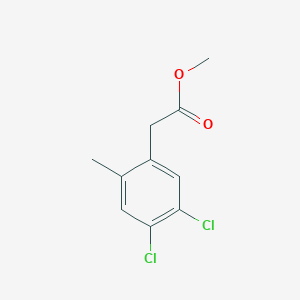

3-Methyl-4-(oxetan-3-yloxy)benzoic acid

概要

説明

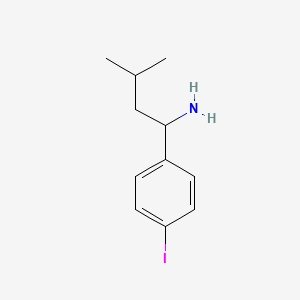

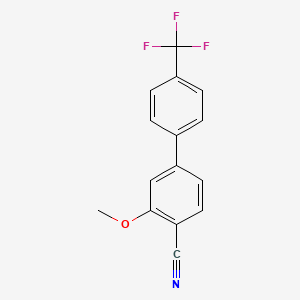

“3-Methyl-4-(oxetan-3-yloxy)benzoic acid” is a complex organic compound. It contains a benzoic acid moiety, which is a common component in a variety of pharmaceuticals and natural compounds . The compound also contains an oxetane ring, a three-membered cyclic ether, which is a structural motif found in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoic acid moiety (a benzene ring with a carboxylic acid group) and the oxetane ring. The exact structure would depend on the position of these groups relative to each other .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The oxetane ring could potentially be opened under acidic or basic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the polar carboxylic acid group could enhance its water solubility .

科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, this compound’s unique structure, featuring an oxetane ring, is valuable for drug design. Oxetanes have been shown to improve the pharmacokinetic properties of pharmaceuticals . The presence of the benzoic acid moiety can also be beneficial, as it is a common fragment in drug molecules, known for its bioactive properties.

Materials Science

The compound’s potential in materials science lies in its ability to act as a monomer for polymer synthesis. The oxetane ring can undergo polymerization, resulting in materials with high thermal stability and unique mechanical properties. This could be particularly useful in creating new types of biodegradable plastics or coatings .

Environmental Science

In environmental science, 3-Methyl-4-(oxetan-3-yloxy)benzoic acid could be studied for its degradation products and their environmental impact. Understanding its breakdown could lead to the development of safer, more eco-friendly chemicals for industrial use .

Analytical Chemistry

This compound can serve as a standard or reagent in analytical chemistry due to its distinct chemical structure. It could be used in chromatography to help identify or quantify similar compounds within a mixture, aiding in the analysis of complex biological or environmental samples .

Biochemistry

Biochemically, the compound could be of interest in enzyme studies. Enzymes that target the oxetane ring or the benzoic acid moiety could be studied for their reaction mechanisms, which might lead to insights into enzyme specificity and function .

Pharmacology

Pharmacologically, the compound’s oxetane ring is known to enhance membrane permeability, making it a candidate for prodrug strategies. It could be linked to active pharmaceutical ingredients to improve their delivery and absorption in the body .

Synthetic Organic Chemistry

In synthetic organic chemistry, 3-Methyl-4-(oxetan-3-yloxy)benzoic acid can be used as a building block for the synthesis of complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent for constructing diverse molecular architectures .

Chemical Education

Lastly, this compound can be used in chemical education as a model to teach advanced organic synthesis techniques, including ring-opening reactions and esterification. It provides a practical example of how theoretical knowledge is applied in real-world chemical synthesis .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-methyl-4-(oxetan-3-yloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-4-8(11(12)13)2-3-10(7)15-9-5-14-6-9/h2-4,9H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGKHAVLINRAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B1403307.png)

![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)

![2-Methoxythieno[3,2-D]pyrimidine](/img/structure/B1403309.png)

![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)

![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1403316.png)